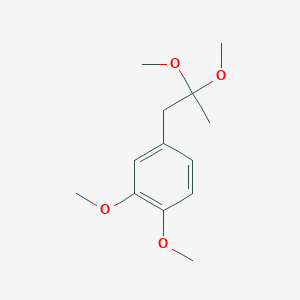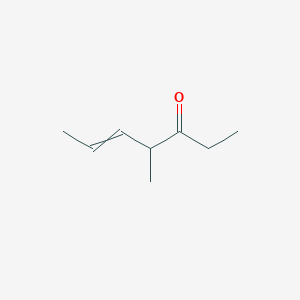
N-methylpentanehydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpentanehydroxamic acid is a hydroxamic acid derivative known for its ability to chelate metal ions. This compound is part of a broader class of hydroxamic acids, which have been extensively studied for their applications in medicinal chemistry, particularly as inhibitors of metalloproteases and histone deacetylases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylpentanehydroxamic acid can be synthesized through the reaction of esters or acid chlorides with hydroxylamine salts . One common method involves the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic systems and methylating agents to facilitate the transformation of nitro compounds into N-methylated amines .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpentanehydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine salts, methyl halides, and catalytic systems. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine salts typically produces hydroxamic acids, while methylation reactions yield N-methylated derivatives .
Applications De Recherche Scientifique
N-methylpentanehydroxamic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-methylpentanehydroxamic acid involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to various biological effects such as the regulation of gene expression and inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxamic acids such as benzohydroxamic acid and N-methyl-p-toluohydroxamic acid . These compounds share the hydroxamic acid moiety but differ in their specific structures and properties.
Uniqueness
N-methylpentanehydroxamic acid is unique due to its specific structure, which allows for effective chelation of metal ions and inhibition of specific enzymes. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Propriétés
Numéro CAS |
89330-84-7 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
N-hydroxy-N-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-6(8)7(2)9/h9H,3-5H2,1-2H3 |
Clé InChI |
DLPRYQTWSHAATR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)


![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)




![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)

![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)


